(3-Propoxypyridin-4-yl)methanamine
Overview
Description
Scientific Research Applications
Anticonvulsant Potential
Research has shown that Schiff bases of 3-aminomethyl pyridine, a category to which (3-Propoxypyridin-4-yl)methanamine belongs, have been synthesized and evaluated for anticonvulsant activity. These compounds have demonstrated significant potential in protecting against seizures, with some showing remarkable protection over clinically used drugs (Pandey & Srivastava, 2011).
Cellular Imaging and Photocytotoxicity
Iron(III) complexes with components like this compound have been synthesized and examined for their photocytotoxic properties. These complexes display significant photocytotoxicity under red light and are used in cellular imaging and cancer treatment (Basu et al., 2014).
Catalytic Applications
Compounds derived from this compound have been used to create unsymmetrical NCN′ and PCN pincer palladacycles. These have been characterized and have shown good activity and selectivity in catalytic applications, maintaining the Pd(II) state (Roffe et al., 2016).
Detection of Metal Ions
Certain derivatives of this compound have been shown to effectively and selectively detect Hg and Ni ions, offering potential for metal ion detection applications (Aggrwal et al., 2021).
Photochemistry in Biological Systems
Studies on the photochemistry of complexes involving this compound derivatives have shown enhanced rates of electron transfer to oxygen, yielding superoxide radical anion and complexes in the Fe(III) redox state. These findings are significant for understanding ligand oxidation in biological systems (Draksharapu et al., 2012).
Properties
IUPAC Name |
(3-propoxypyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-5-12-9-7-11-4-3-8(9)6-10/h3-4,7H,2,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPATZDDMONWLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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